Methyl 5-amino-2-chloropyrimidine-4-carboxylate
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Overview
Description
Methyl 5-amino-2-chloropyrimidine-4-carboxylate is an organic compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 5-amino-2-chloropyrimidine-4-carboxylate involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as dimethylformamide (DMF) and oxalyl chloride . The reaction typically proceeds at room temperature and involves the formation of an ester bond between the carboxylic acid and methanol.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce nitro-substituted derivatives .
Scientific Research Applications
Methyl 5-amino-2-chloropyrimidine-4-carboxylate has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its biological activity against certain pests and weeds.
Materials Science: Pyrimidine derivatives are used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 5-amino-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloropyrimidine-4-carboxylate: Similar in structure but lacks the amino group at the 5-position.
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate: Contains an additional chlorine atom at the 6-position, which can influence its reactivity and biological activity.
Uniqueness
Methyl 5-amino-2-chloropyrimidine-4-carboxylate is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-amino-2-chloropyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)4-3(8)2-9-6(7)10-4/h2H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSUEXNXPJORIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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